1,1,3-Trichlorotrifluoroacetone

Übersicht

Beschreibung

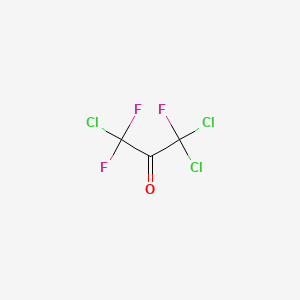

1,1,3-Trichlorotrifluoroacetone is a chemical compound with the molecular formula C₃Cl₃F₃O and a molecular weight of 215.386 g/mol . It is also known by other names such as 1,1,3-trichloro-1,3,3-trifluoro-2-propanone and 2-propanone, 1,1,3-trichloro-1,3,3-trifluoro- . This compound is characterized by the presence of both chlorine and fluorine atoms, making it a unique halogenated ketone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1,3-Trichlorotrifluoroacetone can be synthesized through the chlorination of acetone or its mono- or dichloro-derivatives. The reaction is carried out with the exclusion of water and at temperatures ranging from 10°C to 80°C . Chlorine is used as the chlorinating agent, and the presence of iodine or an iodine-containing compound soluble in the reaction mixture is essential for the reaction to proceed efficiently .

Industrial Production Methods

The industrial production of this compound involves similar chlorination processes, often conducted in batch or continuous reactors such as agitators, reaction circuits, or bubble columns . The process aims to minimize the formation of undesired by-products by controlling the reaction conditions and the amount of chlorine used.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,3-Trichlorotrifluoroacetone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms in the compound can be substituted by other halogens or functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less commonly documented.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out under controlled temperatures and in the presence of catalysts or solvents that facilitate the substitution process.

Oxidation and Reduction Reactions: These reactions may involve oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to the formation of different ketones or alcohols.

Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Compounds

TCTA serves as a precursor in the synthesis of various fluorinated organic compounds. Its ability to introduce both chlorine and fluorine into organic molecules makes it an essential reagent in organic chemistry. Researchers utilize TCTA to develop new compounds with enhanced properties for pharmaceuticals and agrochemicals.

- Case Study : In a study focused on the synthesis of fluorinated ketones, TCTA was used as a key intermediate. The reaction conditions were optimized to achieve high yields of the desired products, demonstrating TCTA's utility in complex organic synthesis .

Solvent Applications

Due to its solvent properties, TCTA is utilized in various laboratory settings. It effectively dissolves a range of organic materials and is employed in chromatography and spectroscopic analyses.

-

Data Table: Solvent Properties of TCTA

Property Value Boiling Point 118 °C Density 1.55 g/cm³ Solubility in Water Low

Environmental Monitoring

TCTA has been studied for its potential role in environmental monitoring due to its persistence and bioaccumulation potential. Researchers are exploring its use as a marker for pollution studies, particularly in aquatic environments.

- Case Study : A research project analyzed water samples from industrial regions for the presence of TCTA as an indicator of chlorinated solvent contamination. The findings highlighted TCTA's stability and persistence in aquatic ecosystems .

Chemical Manufacturing

TCTA is employed in the manufacturing of specialty chemicals where specific reactivity is required. Its chlorinated and fluorinated structure allows for selective reactions that are beneficial in producing high-value chemicals.

- Example : TCTA is used in the production of agrochemicals that require precise control over chemical properties for efficacy and environmental safety.

Polymer Production

The compound is also utilized in the production of fluoropolymers, which are known for their chemical resistance and thermal stability. These materials are essential in industries ranging from electronics to aerospace.

-

Data Table: Properties of Fluoropolymers Derived from TCTA

Property Value Thermal Stability Up to 300 °C Chemical Resistance Excellent Applications Coatings, Insulations

Health and Safety Considerations

While TCTA has beneficial applications, it is crucial to consider its toxicity profile. Studies have indicated potential health risks associated with exposure to chlorinated compounds.

Wirkmechanismus

The mechanism of action of 1,1,3-trichlorotrifluoroacetone involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogenated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or industrial processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,1,1-Trichlorotrifluoroacetone: Similar in structure but with different reactivity and applications.

1,1,3-Trichloro-1,3,3-trifluoro-2-propanone: Another name for the same compound, highlighting its structural features.

Uniqueness

1,1,3-Trichlorotrifluoroacetone is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other halogenated ketones .

Biologische Aktivität

1,1,3-Trichlorotrifluoroacetone (TCTFA) is a halogenated organic compound that has garnered attention due to its biological activity and potential toxicological effects. Understanding the biological activity of TCTFA is crucial for assessing its environmental impact and health risks associated with exposure.

- Chemical Formula : CClFO

- Molecular Weight : 257.41 g/mol

- Structure : TCTFA features a trifluoroacetone backbone with three chlorine substituents, contributing to its unique reactivity and biological interactions.

Toxicokinetics

TCTFA is known to be absorbed through inhalation and dermal routes. Its lipophilicity facilitates rapid absorption across cell membranes, leading to systemic distribution in various tissues. Key findings from toxicokinetic studies include:

- Absorption : Rapid uptake in the lungs and skin; gastrointestinal absorption is also significant under certain conditions.

- Distribution : Primarily accumulates in the liver, adipose tissue, and kidneys. Studies indicate that concentrations in the liver can exceed those in blood by several folds .

TCTFA exhibits various mechanisms of action that contribute to its biological effects:

- Cytotoxicity : In vitro studies have shown that TCTFA can induce cytotoxic effects in mammalian cell lines, leading to cell death through apoptosis and necrosis.

- Neurotoxicity : Evidence from animal studies indicates that TCTFA exposure can lead to neurological deficits, similar to other halogenated hydrocarbons. Behavioral changes and alterations in neurochemical markers have been documented .

Animal Studies

A series of studies have investigated the effects of TCTFA on laboratory animals:

- Study 1 : Rats exposed to high concentrations of TCTFA exhibited significant liver damage characterized by elevated liver enzymes and histopathological changes .

- Study 2 : In a chronic exposure study, rats showed decreased body weight and impaired cognitive functions after prolonged inhalation exposure .

Human Exposure

Reports from occupational exposure scenarios suggest that workers handling TCTFA may experience acute health effects, including respiratory irritation and central nervous system depression. Long-term exposure has been associated with liver dysfunction and potential carcinogenicity .

Data Tables

| Study Type | Organism | Exposure Route | Key Findings |

|---|---|---|---|

| Acute Toxicity | Rats | Inhalation | Liver damage, altered enzyme levels |

| Chronic Exposure | Mice | Oral | Cognitive deficits, weight loss |

| Occupational Study | Humans | Inhalation | Respiratory issues, CNS effects |

Eigenschaften

IUPAC Name |

1,1,3-trichloro-1,3,3-trifluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl3F3O/c4-2(5,7)1(10)3(6,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVAFEQJWDOJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Cl)C(F)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70229488 | |

| Record name | 2-Propanone, 1,1,3-trichloro-1,3,3-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70229488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79-52-7 | |

| Record name | 1,1,3-Trichlorotrifluoroacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanone, 1,1,3-trichloro-1,3,3-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: GXFGVXGFF | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1,1,3-trichloro-1,3,3-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70229488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is notable about the reaction of 1,1,3-Trichlorotrifluoroacetone with alkylthiosilanes and disilthianes?

A1: this compound exhibits reactivity with alkylthiosilanes and disilthianes, leading to the cleavage of silicon-sulfur bonds. [] This reaction results in the formation of alkoxysilanes, specifically categorized as MenSi[O·C(RF,Cl)2·SR]4–n and [Me3Si·O·C(RF,Cl)2]2S. [] These findings highlight the ability of this compound to participate in reactions that modify silicon-containing compounds.

Q2: What spectroscopic techniques are useful for characterizing the products formed in reactions involving this compound?

A2: Nuclear magnetic resonance (NMR) spectroscopy plays a crucial role in characterizing the alkoxysilane products resulting from reactions between this compound and sulfur-containing silicon compounds. [] Furthermore, studies have utilized photoelectron spectroscopy to investigate the electronic structure and bonding characteristics of halogen-substituted acetones, including this compound. [] These spectroscopic analyses provide valuable insights into the structural features and properties of the reaction products.

Q3: Has this compound been studied in the context of photochemistry?

A3: Yes, research has explored the photodecomposition of this compound. [] While the specific details of this photolysis study are not provided in the abstract, it underscores the compound's potential reactivity under light irradiation. This area might be of interest for researchers investigating photochemical transformations or environmental degradation pathways.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.